![molecular formula C13H8ClF3N2OS B2404518 3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide CAS No. 338406-73-8](/img/structure/B2404518.png)
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide is a chemical compound commonly used in scientific experiments. It has a molecular formula of C13H8ClF3N2OS and a molecular weight of 332.73 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group at the 5-position, a carboxamide group at the 2-position, and a sulfanyl group linked to a 4-chlorophenyl group at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 332.73 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved resources .Applications De Recherche Scientifique
Synthesis and Antitubercular Properties
3-[(4-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide has been explored in the context of antitubercular properties. A study synthesized a series of highly substituted pyridine derivatives through a product-selective four-component reaction. Among these compounds, one with a similar structure showed significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The compound exhibited more potency than some standard treatments like ethambutol and pyrazinamide (Manikannan, Muthusubramanian, Yogeeswari, & Sriram, 2010).
Alzheimer's Disease Treatment Potential
The compound has also been investigated for its potential applications in treating neurological disorders like Alzheimer's disease. A study synthesized a series of N-substituted derivatives of the compound to evaluate as new drug candidates for Alzheimer’s disease. The synthesized compounds were assessed for enzyme inhibition activity against acetylcholinesterase, an enzyme associated with Alzheimer's disease. The findings suggest that these compounds could be potential candidates for further development in Alzheimer's disease treatment (Rehman et al., 2018).
Antioxidant and Antiradical Activities
There is also research investigating the compound's antioxidant properties. A study synthesized a series of derivatives and evaluated their antioxidant and antiradical activities. The compounds were characterized using various spectroscopic techniques, and their activities suggest potential applications in areas where oxidative stress is a concern (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Material Science Applications
In the field of material science, the compound or its derivatives have been used to synthesize novel polyamide-imides. These materials were synthesized by direct polycondensation and exhibited excellent solubility, thermal stability, and other desirable physical properties, making them suitable for advanced material applications (Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009).
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not mentioned in the retrieved resources, the development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of similar compounds will be discovered in the future .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2OS/c14-8-1-3-9(4-2-8)21-10-5-7(13(15,16)17)6-19-11(10)12(18)20/h1-6H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHAAZCUVZVRFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

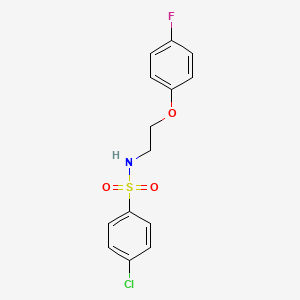


![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2404440.png)
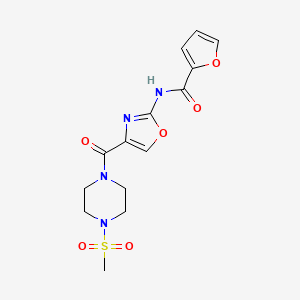
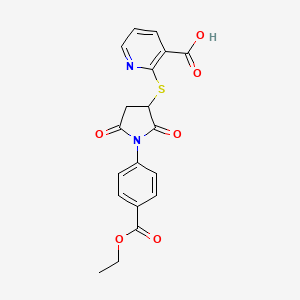
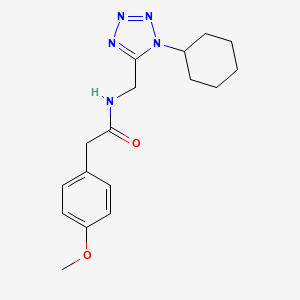

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2404448.png)
![2-Chloro-1-(3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2404450.png)
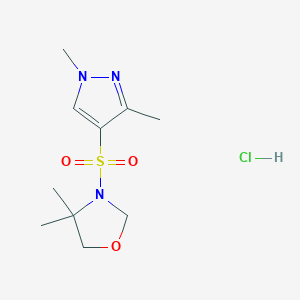
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2404452.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2404453.png)
![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2404458.png)